Antibacterial Potency: Direct Comparative Efficacy Against E. coli
In a direct head-to-head study using the agar well diffusion method, Dihydroajugapitin (Compound 1) demonstrated superior antibacterial activity against Escherichia coli when compared to 8-o-acetylharpagide (Compound 2), a co-isolated iridoid glycoside. Dihydroajugapitin produced a zone of inhibition (ZOI) of 25.0 ± 1.4 mm, which is a greater inhibitory diameter than the 22.6 ± 0.9 mm ZOI observed for 8-o-acetylharpagide [1].
| Evidence Dimension | Antibacterial activity (Zone of Inhibition, ZOI) |
|---|---|
| Target Compound Data | 25.0 ± 1.4 mm |
| Comparator Or Baseline | 8-o-acetylharpagide: 22.6 ± 0.9 mm |
| Quantified Difference | A larger zone of inhibition of 2.4 mm for Dihydroajugapitin. |
| Conditions | Agar well diffusion method against Escherichia coli. |
Why This Matters
For procurement decisions in antibacterial screening programs, this direct comparison provides a quantitative basis for prioritizing Dihydroajugapitin over 8-o-acetylharpagide for assays targeting Gram-negative pathogens like E. coli.
- [1] Ali, M.N., et al. (2017). Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria. Microbial Pathogenesis, 103, 114-118. View Source
